molecular formula C31H32FN3O6S B15007348 Methyl 4-[({3-[2-(3,4-diethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Methyl 4-[({3-[2-(3,4-diethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Cat. No.: B15007348
M. Wt: 593.7 g/mol
InChI Key: QMTMATJPKVOVMO-UHFFFAOYSA-N
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Description

METHYL 4-(2-{3-[2-(3,4-DIETHOXYPHENYL)ETHYL]-1-(4-FLUOROPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzoate ester, a fluorophenyl group, and an imidazolidinone ring, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of METHYL 4-(2-{3-[2-(3,4-DIETHOXYPHENYL)ETHYL]-1-(4-FLUOROPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE involves multiple steps, including the formation of the imidazolidinone ring and the introduction of the fluorophenyl and diethoxyphenyl groups. The synthetic route typically starts with the preparation of intermediate compounds, followed by their sequential reactions under controlled conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

METHYL 4-(2-{3-[2-(3,4-DIETHOXYPHENYL)ETHYL]-1-(4-FLUOROPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a ligand in binding studies.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of METHYL 4-(2-{3-[2-(3,4-DIETHOXYPHENYL)ETHYL]-1-(4-FLUOROPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Similar compounds to METHYL 4-(2-{3-[2-(3,4-DIETHOXYPHENYL)ETHYL]-1-(4-FLUOROPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE include:

These compounds share structural similarities, such as the presence of diethoxyphenyl or dimethoxyphenyl groups, but differ in other functional groups and overall structure. The uniqueness of METHYL 4-(2-{3-[2-(3,4-DIETHOXYPHENYL)ETHYL]-1-(4-FLUOROPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C31H32FN3O6S

Molecular Weight

593.7 g/mol

IUPAC Name

methyl 4-[[2-[3-[2-(3,4-diethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C31H32FN3O6S/c1-4-40-26-15-6-20(18-27(26)41-5-2)16-17-34-25(29(37)35(31(34)42)24-13-9-22(32)10-14-24)19-28(36)33-23-11-7-21(8-12-23)30(38)39-3/h6-15,18,25H,4-5,16-17,19H2,1-3H3,(H,33,36)

InChI Key

QMTMATJPKVOVMO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCN2C(C(=O)N(C2=S)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)C(=O)OC)OCC

Origin of Product

United States

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